molecular formula C14H21N3O2 B12514674 Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- CAS No. 820965-66-0

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-

Cat. No.: B12514674
CAS No.: 820965-66-0
M. Wt: 263.34 g/mol
InChI Key: GHLCWGISBMXTPP-LBPRGKRZSA-N
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Description

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is a complex organic compound with the molecular formula C14H21N3O2 . This compound is characterized by its formylamino group attached to a butyl chain, which is further connected to a pyridinyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- involves multiple steps. One common method includes the reaction of a formylamino butyl derivative with a pyridinyl propyl compound under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the carbonylation of ammonia, followed by a series of purification steps to isolate the desired product . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents like bromoethane or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is unique due to its complex structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other simpler compounds may not be suitable.

Properties

CAS No.

820965-66-0

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide

InChI

InChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1

InChI Key

GHLCWGISBMXTPP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O

Canonical SMILES

CC(CCC1=CN=C(C=C1)CCCNC=O)NC=O

Origin of Product

United States

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